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molecular formula C8H2Cl2O3 B8805960 4,6-dichloroisobenzofuran-1,3-dione CAS No. 51971-64-3

4,6-dichloroisobenzofuran-1,3-dione

Cat. No. B8805960
M. Wt: 217.00 g/mol
InChI Key: HIOZXJLZFVEQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05405995

Procedure details

3,5-Dichlorophthalic acid (3.36 g, preparation given in Example 1 of U.S. Pat. No. 5,086,188) was refluxed with 10 mL of xylenes while the water generated from the cyclization was collected in a Barrett trap. After refluxing for 5 hours the reaction was cooled, and the xylenes were removed under vacuum. The resultant solids were dried overnight in a vacuum desiccator to give 2.32 g of 3,5-dichlorophthalic anhydride, mp 90° to 94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:12]([OH:14])=[O:13]>O>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:4]2[C:5]([O:14][C:12](=[O:13])[C:3]=12)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC(=C1)Cl)C(=O)O
Step Two
Name
xylenes
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected in a Barrett trap
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 hours the reaction
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
the xylenes were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resultant solids were dried overnight in a vacuum desiccator
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(=O)OC2=O)=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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